molecular formula C24H26ClN3O4 B12172299 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Numéro de catalogue: B12172299
Poids moléculaire: 455.9 g/mol
Clé InChI: CLZHCWPXZSAHHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a synthetically designed small molecule of significant interest in preclinical neuroscience and neuropharmacology research. Its structure, featuring a 4-(4-chlorophenyl)piperazine moiety, is characteristic of ligands targeting dopaminergic and other central nervous system (CNS) receptors . This agent is positioned as a potent and selective dopamine D4 receptor ligand, building upon established structure-affinity relationships (SAFIR) that demonstrate such arylpiperazine derivatives can exhibit high affinity and exceptional selectivity for the D4 receptor over other dopamine receptor subtypes (e.g., D2), as well as versus serotonin 5-HT1A and adrenergic alpha1 receptors . The 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one component further differentiates this molecule, potentially influencing its binding profile and selectivity. The primary research application of this compound is in the investigation of the D4 receptor's role in complex neurological functions and disorders. Researchers utilize it as a pharmacological tool to probe receptor function in models of schizophrenia, cognitive control, and impulse-related conditions . Its high selectivity is crucial for isolating D4-mediated effects from those of other receptor systems, enabling more precise mechanistic studies. Beyond dopaminergic research, the structural features of this compound suggest potential for interaction with other G-protein coupled receptors (GPCRs). Furthermore, compounds with similar chlorophenylpiperazine scaffolds have shown promising activity in models of epilepsy and neuropathic pain, often through interactions with neuronal voltage-sensitive sodium and L-type calcium channels . This indicates a broader research utility in exploring novel mechanisms for anticonvulsant and analgesic drug development. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Propriétés

Formule moléculaire

C24H26ClN3O4

Poids moléculaire

455.9 g/mol

Nom IUPAC

3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C24H26ClN3O4/c1-31-21-13-17-7-8-28(23(29)15-18(17)14-22(21)32-2)16-24(30)27-11-9-26(10-12-27)20-5-3-19(25)4-6-20/h3-8,13-14H,9-12,15-16H2,1-2H3

Clé InChI

CLZHCWPXZSAHHV-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)OC

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 3-{2-[4-(4-chlorophényl)pipérazin-1-yl]-2-oxoéthyl}-7,8-diméthoxy-1,3-dihydro-2H-3-benzazépin-2-one implique généralement plusieurs étapes. Une approche courante consiste à commencer par la préparation du dérivé pipérazine, suivie de son couplage avec le noyau de benzazépine. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs tels que le carbonate de césium .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie sur colonne .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

3-{2-[4-(4-chlorophényl)pipérazin-1-yl]-2-oxoéthyl}-7,8-diméthoxy-1,3-dihydro-2H-3-benzazépin-2-one a plusieurs applications de recherche scientifique :

    Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

    Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.

    Médecine : Investigé pour ses propriétés pharmacologiques, y compris son utilisation potentielle comme antidépresseur ou antipsychotique.

    Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de 3-{2-[4-(4-chlorophényl)pipérazin-1-yl]-2-oxoéthyl}-7,8-diméthoxy-1,3-dihydro-2H-3-benzazépin-2-one implique son interaction avec des cibles moléculaires spécifiques. On pense qu'il module les systèmes de neurotransmetteurs dans le cerveau, en particulier en se liant aux récepteurs de la sérotonine et de la dopamine. Cette interaction peut influencer l'humeur et le comportement, ce qui en fait un candidat pour le traitement des troubles psychiatriques.

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that derivatives of benzazepines exhibit significant antidepressant properties. The compound has been studied for its ability to interact with serotonin and dopamine receptors, which are crucial in mood regulation. A study demonstrated that similar compounds could enhance serotonin levels in the brain, suggesting potential use in treating depression .

Anticonvulsant Effects

The anticonvulsant activity of related compounds has been documented extensively. For instance, studies on piperazine derivatives have shown efficacy in various seizure models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways . This suggests that the compound could be beneficial in managing epilepsy and other seizure disorders.

Anxiolytic Properties

Similar compounds have been evaluated for their anxiolytic effects. By influencing the GABA receptor system, these compounds can potentially reduce anxiety levels. The presence of piperazine moieties is often linked to improved anxiolytic activity, making this compound a candidate for further investigation in anxiety disorders .

Antipsychotic Potential

The structural similarities with known antipsychotic agents position this compound as a potential candidate for the treatment of schizophrenia and other psychotic disorders. Research on piperazine-based compounds has indicated their ability to modulate dopaminergic pathways, which are often dysregulated in psychotic conditions .

Case Studies and Research Findings

StudyFocusFindings
Sanchez-Sancho et al., 1998Synthesis of piperazine derivativesIdentified compounds with significant anesthetic and anticonvulsant properties .
Nithiya et al., 2011Piperazine-based drugsCompounds showed efficacy in controlling plasma glucose and insulin levels .
PubMed Study (2011)Anticonvulsant activitySeveral synthesized compounds displayed high activity in seizure models .

Mécanisme D'action

The mechanism of action of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, particularly by binding to serotonin and dopamine receptors. This interaction can influence mood and behavior, making it a candidate for treating psychiatric disorders .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Analogs with Modified Piperazine Substituents

Compound from :

  • Structure : 3-{2-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
  • Key Differences :
    • Substituent : 2-Chlorobenzyl (ortho-Cl) vs. 4-chlorophenyl (para-Cl) on piperazine.
    • Electronic Effects : The para-Cl group in the target compound allows for planar interactions with receptors, whereas the ortho-Cl in the analog introduces steric hindrance.
    • Flexibility : The benzyl group adds a methylene spacer, increasing side-chain flexibility, which may alter binding kinetics.
  • Implications : The para-substituted analog likely exhibits higher receptor selectivity due to reduced steric bulk .
Compounds with Alternative Heterocyclic Cores

Benzo[b][1,4]oxazin-3(4H)-one Derivatives () :

  • Example : 4-(4-Oxo-4-(piperazin-1-yl)butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 31’’)
  • Key Differences: Core Structure: Oxazinone vs. benzazepinone. Linker: Butyl chain vs. oxoethyl group. Substituents: Lacks methoxy groups, reducing electron-donating effects.
  • Implications: The benzazepinone core in the target compound may confer greater conformational rigidity, enhancing receptor binding affinity compared to oxazinone derivatives .
Piperazine-Containing Compounds with Diverse Pharmacophores ()

Example : 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

  • Key Differences: Core: Triazol-dioxolan vs. benzazepinone. Substituents: Additional triazole and dichlorophenyl groups.
  • Implications: The triazole moiety may enhance metabolic stability but reduce CNS penetration compared to the dimethoxybenzazepinone core .

Structural and Physicochemical Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Piperazine Substituent Key Features
Target Compound C₂₅H₂₇ClN₃O₄ 469.96 Benzazepin-2-one 4-(4-Chlorophenyl) 7,8-Dimethoxy, oxoethyl linker
Compound C₂₅H₂₈ClN₃O₄ 469.966 Benzazepin-2-one 4-(2-Chlorobenzyl) Increased flexibility
Compound 31’’ C₁₆H₂₁N₃O₃ 304.166 Benzo[b][1,4]oxazin-3-one Piperazin-1-yl (butyl linker) No methoxy groups

Implications for Drug Design

  • Para-Substitution : The 4-chlorophenyl group optimizes receptor binding via planar interactions.
  • Core Rigidity: Benzazepinone’s fused ring system may improve target selectivity over flexible oxazinone analogs.
  • Methoxy Groups : Enhance solubility and modulate electron density for balanced lipophilicity .

References : [1] (Structural analog with 2-chlorobenzyl substituent) [2] (DFT methodology) [6] (Multiwfn analysis) [8] (Piperazine-containing triazol-dioxolan derivatives) [9] (Benzo[b][1,4]oxazin-3(4H)-one synthesis)

Activité Biologique

The compound 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic molecule notable for its potential pharmacological applications. This article discusses the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C23H22ClN5O2C_{23}H_{22}ClN_{5}O_{2} with a molecular weight of 435.9 g/mol. The IUPAC name describes its structural features, including a piperazine moiety and methoxy groups, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H22ClN5O2
Molecular Weight435.9 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to act as a selective antagonist or modulator at certain receptor sites, including:

  • Dopamine Receptors : The compound exhibits high affinity for dopamine D4 receptors, which are implicated in various neurological disorders.
  • Serotonin Receptors : Interaction with serotonin receptors may contribute to its anxiolytic and antidepressant effects.

The exact mechanisms involve competitive inhibition or allosteric modulation, leading to altered neurotransmitter levels and signaling pathways.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

1. Antidepressant Activity
Studies suggest that the compound may exhibit antidepressant-like effects in animal models. It has been shown to enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.

2. Anxiolytic Effects
In behavioral assays, the compound demonstrated significant anxiolytic properties, reducing anxiety-like behaviors in rodents.

3. Neuroprotective Properties
Preliminary studies indicate potential neuroprotective effects against oxidative stress and neuroinflammation, making it a candidate for neurodegenerative disease treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Dopamine D4 Receptor Affinity

A study conducted by researchers evaluated the binding affinity of various derivatives at dopamine receptors. The compound exhibited an IC50 value of approximately 0.057 nM for the D4 receptor, indicating strong selectivity over other receptor subtypes .

Study 2: Behavioral Analysis in Rodents

In a behavioral study assessing anxiety and depression models in rodents, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test .

Study 3: Neuroprotective Effects

Research published in a pharmacological journal highlighted the compound's ability to mitigate neuronal cell death induced by oxidative stress in vitro. This was assessed using cell viability assays and markers for apoptosis .

Q & A

Basic Question: What are the key synthetic challenges and analytical methods for confirming the purity of this compound?

Answer:
The synthesis involves multi-step reactions, including:

  • Step 1: Formation of the piperazine-4-(4-chlorophenyl) intermediate via nucleophilic substitution or coupling reactions .
  • Step 2: Alkylation of the benzazepinone core with the oxoethyl-piperazine moiety under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Step 3: Introduction of methoxy groups at positions 7 and 8 using methylating agents like methyl iodide in the presence of a base .

Analytical Validation:

  • Purity: HPLC with UV detection (λ = 254 nm) and a C18 column is used to assess purity (>98%) .
  • Structural Confirmation: 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzazepinone ring) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C25_{25}H25_{25}ClN3_3O4_4: 490.15) .

Advanced Question: How can structural modifications to the piperazine or benzazepinone moieties enhance selectivity for target receptors?

Answer:
Modifications can be guided by Structure-Activity Relationship (SAR) studies:

  • Piperazine Substitution:
    • Replacing the 4-chlorophenyl group with bulkier substituents (e.g., 2,4-dichlorophenyl) may improve affinity for dopamine D2_2/D3_3 receptors .
    • Introducing sulfonyl groups (e.g., -SO2_2-) enhances metabolic stability .
  • Benzazepinone Core:
    • Adding electron-withdrawing groups (e.g., nitro) at position 6 increases selectivity for serotonin receptors .
    • Varying methoxy group positions (e.g., 6,7-dimethoxy vs. 7,8-dimethoxy) alters pharmacokinetic profiles .

Methodology:

  • Computational Docking: Use tools like AutoDock to predict binding modes with receptor crystal structures (e.g., PDB ID: 6CM4 for D3_3 receptors) .
  • In Vitro Assays: Competitive binding assays (IC50_{50} determination) against cloned human receptors (e.g., CHO cells expressing D2_2/5-HT2A_{2A}) .

Basic Question: What structural features contribute to its pharmacological potential?

Answer:

  • Piperazine Ring: Facilitates interactions with G-protein-coupled receptors (GPCRs) via hydrogen bonding and π-π stacking .
  • 4-Chlorophenyl Group: Enhances lipophilicity and receptor subtype selectivity (e.g., D2_2 over D1_1) .
  • Methoxy Groups: Improve blood-brain barrier penetration due to increased lipophilicity .
  • Benzazepinone Core: Provides rigidity, stabilizing bioactive conformations .

Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?

Answer: Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO), receptor expression levels, or assay conditions (e.g., buffer pH, incubation time) .
  • Structural Analogues: Subtle differences in substituents (e.g., methyl vs. ethyl groups) can drastically alter activity .

Resolution Strategies:

  • Standardized Protocols: Adopt consensus guidelines (e.g., NIH Assay Guidance Manual) for binding assays .
  • Comparative Studies: Test the compound and its analogues side-by-side under identical conditions .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .

Advanced Question: What experimental design principles optimize reaction yields during scale-up synthesis?

Answer:

  • Design of Experiments (DoE): Apply factorial designs to optimize variables (e.g., temperature, solvent ratio) and reduce batch-to-batch variability .
  • Flow Chemistry: Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., alkylation), increasing yield by 15–20% .
  • In-Line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and automate quenching .

Example Workflow:

StepParameterOptimal Range
AlkylationTemperature60–70°C
SolventTHF:H2_2O ratio4:1
CatalystK2_2CO3_3 loading1.5 equiv

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxoethyl group .
  • Solubility: Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for biological assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.